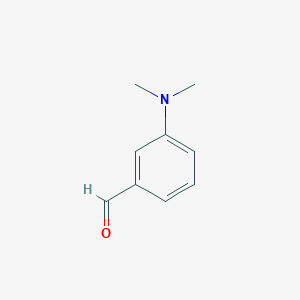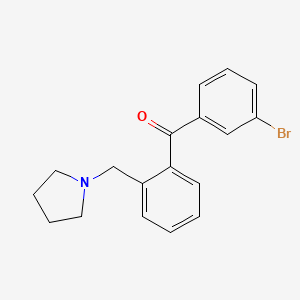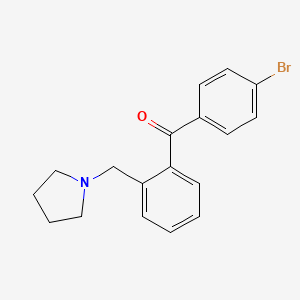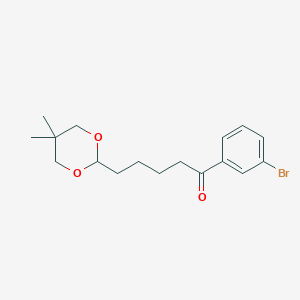
3-(Dimethylamino)benzaldehyd
Übersicht
Beschreibung
3-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta position with a dimethylamino group. This compound is known for its applications in various chemical reactions and is used as a reagent in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: It is used in the detection of indoles and hydrazine through colorimetric assays.
Industry: It is used in the production of dyes and pigments .
Wirkmechanismus
Target of Action
3-(Dimethylamino)benzaldehyde is an organic compound that has been found to target cellular antioxidation systems . It disrupts these systems, which are crucial for maintaining the redox balance within cells .
Mode of Action
The compound interacts with its targets by acting as a redox-active agent . This means it can accept or donate electrons, thereby disrupting the redox balance within cells. This disruption can lead to oxidative stress, which can inhibit the growth of certain organisms like fungi .
Biochemical Pathways
The affected pathways primarily involve the cellular antioxidation systems. These systems include various enzymes such as superoxide dismutases and glutathione reductase, which work to neutralize harmful free radicals in the cell . By disrupting these systems, 3-(Dimethylamino)benzaldehyde can cause an accumulation of these free radicals, leading to oxidative stress and potential cell damage.
Result of Action
The primary result of the action of 3-(Dimethylamino)benzaldehyde is the disruption of cellular antioxidation systems, leading to oxidative stress . This can inhibit the growth of certain organisms, making the compound potentially useful as an antifungal agent .
Action Environment
The action of 3-(Dimethylamino)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other redox-active compounds could potentially affect its efficacy. Additionally, factors such as temperature and pH could influence its stability .
Biochemische Analyse
Biochemical Properties
3-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions due to its ability to act as a strong electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with indole derivatives, forming colored adducts that are useful in qualitative and quantitative analyses. The compound’s interaction with indole rings typically occurs at the electron-rich 2-position, but it can also react at the C-3 or N-1 positions . These interactions are crucial for its application in detecting indole alkaloids and other related compounds.
Cellular Effects
3-(Dimethylamino)benzaldehyde has been shown to influence various cellular processes. It can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens . This disruption is achieved through the compound’s redox activity, which destabilizes cellular redox homeostasis. Additionally, 3-(Dimethylamino)benzaldehyde can affect cell signaling pathways and gene expression by interacting with key cellular components involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)benzaldehyde exerts its effects through several mechanisms. It acts as a strong electrophile, reacting with nucleophilic sites on biomolecules. This includes forming adducts with indole rings, which is the basis for its use in Ehrlich’s reagent . The compound can also inhibit or activate enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions lead to changes in gene expression and cellular metabolism, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and redox balance .
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)benzaldehyde vary with different dosages in animal models. At low doses, the compound can effectively modulate oxidative stress responses without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects are important for determining safe and effective dosages for experimental and therapeutic applications.
Metabolic Pathways
3-(Dimethylamino)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and health.
Transport and Distribution
Within cells and tissues, 3-(Dimethylamino)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and effectiveness in biochemical assays .
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)benzaldehyde is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its function in detecting indole derivatives and modulating oxidative stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent. The nitro group is reduced to an amino group, which is then methylated to form the dimethylamino group .
Industrial Production Methods
In industrial settings, 3-(Dimethylamino)benzaldehyde is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(Dimethylamino)benzoic acid.
Reduction: 3-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with the dimethylamino group at the para position.
3-(Diethylamino)benzaldehyde: Similar structure but with diethylamino group instead of dimethylamino.
3-(Dimethylamino)cinnamaldehyde: Similar structure but with an extended conjugated system .
Uniqueness
3-(Dimethylamino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its meta-substitution makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Eigenschaften
IUPAC Name |
3-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQTKBVPNTQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275093 | |
| Record name | 3-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-22-7 | |
| Record name | 3-(Dimethylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














